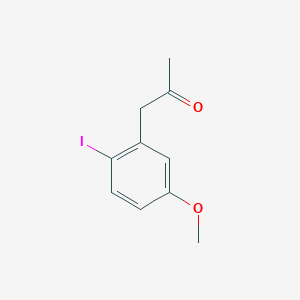

2-Iodo-5-methoxyphenyl-2-propanone

Description

Properties

Molecular Formula |

C10H11IO2 |

|---|---|

Molecular Weight |

290.10 g/mol |

IUPAC Name |

1-(2-iodo-5-methoxyphenyl)propan-2-one |

InChI |

InChI=1S/C10H11IO2/c1-7(12)5-8-6-9(13-2)3-4-10(8)11/h3-4,6H,5H2,1-2H3 |

InChI Key |

CCICOQSPBGKNPO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)OC)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Key structural analogs include:

Physicochemical Properties

- Melting Points: The carboxylic acid analog (3-(2-Methoxyphenyl)propanoic acid) exhibits a higher melting point (85–89°C) compared to ketones due to intermolecular hydrogen bonding . Para-substituted methoxy ketones (e.g., 4'-methoxypropiophenone) typically have lower melting points (45–48°C) than ortho-substituted analogs due to reduced steric strain. 2-Iodo-5-methoxyphenyl-2-propanone is expected to have a moderate melting point (~60–80°C), influenced by iodine’s bulk and methoxy’s resonance effects.

- Solubility: Iodinated compounds generally exhibit lower solubility in polar solvents compared to non-halogenated analogs. The methoxy group enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate) via dipole interactions.

Research Findings and Implications

- Substituent Effects: Ortho-iodo and para-methoxy groups synergistically influence electronic distribution, making the compound a versatile electrophile in organometallic reactions.

- Comparative Stability : Iodine’s polarizability may reduce thermal stability compared to chloro/bromo analogs, necessitating controlled storage conditions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Iodo-5-methoxyphenyl-2-propanone?

- Methodology : The compound can be synthesized via electrophilic aromatic substitution, leveraging the directing effects of the methoxy group to introduce iodine at the ortho position. A propanone backbone is typically functionalized through Friedel-Crafts acylation or halogenation under controlled conditions (e.g., using iodine monochloride in acetic acid). Purification involves column chromatography with silica gel and hexane/ethyl acetate gradients .

- Critical Parameters : Reaction temperature (< 50°C) and anhydrous conditions are essential to avoid byproducts like dehalogenated derivatives or oxidation of the methoxy group .

Q. How should researchers characterize the purity and structural integrity of 2-Iodo-5-methoxyphenyl-2-propanone?

- Analytical Workflow :

- HPLC-MS : Confirms molecular weight (expected [M+H]+ at 294.1) and detects impurities (e.g., unreacted precursors).

- NMR Spectroscopy : H NMR should show distinct signals for the methoxy group (~δ 3.8 ppm), aromatic protons (split due to iodine’s anisotropic effects), and the propanone methyl groups (~δ 1.2–1.5 ppm). C NMR verifies carbonyl carbon (~δ 207 ppm) and iodine-induced deshielding in the aromatic ring .

Advanced Research Questions

Q. What experimental strategies mitigate contradictions in spectroscopic data for iodine-containing aryl ketones?

- Case Study : Discrepancies in H NMR integration ratios may arise from paramagnetic effects of iodine or solvent-induced shifts.

- Resolution Tactics :

- Use deuterated solvents (e.g., DMSO-d) to minimize solvent interactions.

- Perform variable-temperature NMR to distinguish dynamic effects (e.g., hindered rotation) from impurities.

- Validate via X-ray crystallography if single crystals are obtainable .

- Data Interpretation : Compare with structurally analogous compounds (e.g., 2-(6-Chloro-2-fluoro-3-iodophenyl)propan-2-ol) to isolate iodine-specific perturbations .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : The C–I bond’s polarizability facilitates oxidative addition in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). However, steric hindrance from the methoxy and propanone groups may reduce catalytic efficiency.

- Optimization :

- Use bulky ligands (e.g., SPhos) to stabilize the palladium intermediate.

- Employ microwave-assisted heating to accelerate sluggish reactions .

Q. What are the stability challenges for 2-Iodo-5-methoxyphenyl-2-propanone under varying storage conditions?

- Degradation Pathways : Photo-induced homolytic cleavage of the C–I bond generates free radicals, leading to dimerization or oxidation. Hydrolytic degradation is minimal due to the ketone’s electron-withdrawing effects.

- Stabilization Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.